molecular formula C14H10FNO B1274185 2-Benzyloxy-6-fluorobenzonitrile CAS No. 94088-45-6

2-Benzyloxy-6-fluorobenzonitrile

Cat. No.: B1274185
CAS No.: 94088-45-6
M. Wt: 227.23 g/mol
InChI Key: ITKHCBLEEGSDOF-UHFFFAOYSA-N
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Description

2-Benzyloxy-6-fluorobenzonitrile is an organic compound with the molecular formula C14H10FNO It is characterized by the presence of a benzyloxy group and a fluorine atom attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyloxy-6-fluorobenzonitrile typically involves the reaction of 2-fluoro-6-hydroxybenzonitrile with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetonitrile and is often catalyzed by potassium iodide. The mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-Benzyloxy-6-fluorobenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as halides and bases are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield biaryl compounds, while oxidation and reduction reactions can produce various oxidized or reduced derivatives.

Scientific Research Applications

2-Benzyloxy-6-fluorobenzonitrile has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Benzyloxy-6-fluorobenzonitrile involves its interaction with specific molecular targets and pathways. For instance, in Suzuki–Miyaura coupling reactions, the compound acts as a substrate that undergoes oxidative addition, transmetalation, and reductive elimination steps to form new carbon-carbon bonds . The presence of the benzyloxy and fluorine groups can influence the reactivity and selectivity of these reactions.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the combination of the benzyloxy and fluorine groups, which confer specific chemical properties and reactivity patterns. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

2-fluoro-6-phenylmethoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO/c15-13-7-4-8-14(12(13)9-16)17-10-11-5-2-1-3-6-11/h1-8H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITKHCBLEEGSDOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=CC=C2)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10240470
Record name 6-Benzyloxy-2-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10240470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94088-45-6
Record name 2-Fluoro-6-(phenylmethoxy)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94088-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Benzyloxy-2-fluorobenzonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094088456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Benzyloxy-2-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10240470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-benzyloxy-2-fluorobenzonitrile
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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